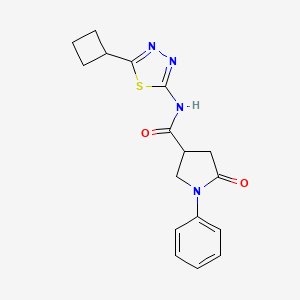![molecular formula C21H32N2O2 B11008681 1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11008681.png)
1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE is a complex organic compound with a unique structure that combines elements of isoquinoline and pyrrole
Vorbereitungsmethoden
The synthesis of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the isoquinoline and pyrrole intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and isoquinoline moieties, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other isoquinoline and pyrrole derivatives. Compared to these, 1-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties.
References
Eigenschaften
Molekularformel |
C21H32N2O2 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-(1-pyrrol-1-ylcyclohexyl)ethanone |
InChI |
InChI=1S/C21H32N2O2/c24-19(22-15-12-21(25)11-5-2-8-18(21)17-22)16-20(9-3-1-4-10-20)23-13-6-7-14-23/h6-7,13-14,18,25H,1-5,8-12,15-17H2 |
InChI-Schlüssel |
UWJIZZKSAFJHHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)N2CCC3(CCCCC3C2)O)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-valine](/img/structure/B11008603.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide](/img/structure/B11008604.png)
![3-(1-methyl-1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11008607.png)
![methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11008629.png)

![2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11008640.png)
![3,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11008642.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B11008643.png)
![2-(2-methoxyethyl)-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11008650.png)
![N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11008656.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)propanamide](/img/structure/B11008660.png)

![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11008672.png)

